Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
propan-2-yl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-13(2)28-22(25)20-14(3)29-18-10-9-16(12-17(18)20)24-30(26,27)19-8-4-6-15-7-5-11-23-21(15)19/h4-13,24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQGZKJZVGIVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Reaction with aqueous ammonia (28% NH, DMF, 100°C, 12 h) affords isopropyl 2-methyl-5-aminobenzofuran-3-carboxylate in moderate yield (60–68%). However, SNAr efficiency is limited by the benzofuran’s electron-deficient aromatic system, necessitating harsher conditions and prolonged reaction times.
Palladium-Catalyzed Amination
Employing nanocatalysts enhances amination efficacy. γ-FeO@Cu-LDH@Cysteine-Pd nanoparticles (40 mg, 85°C, choline azide medium, 4 h) facilitate C–N coupling via oxidative addition and reductive elimination, achieving 85–90% yield. This method, adapted from quinoline syntheses, leverages Pd’s ability to activate C–O bonds in mesylates, enabling milder conditions (80°C, 6 h) and improved regiocontrol.
Synthesis of Quinoline-8-sulfonyl Chloride
Quinoline-8-sulfonyl chloride is prepared via chlorosulfonation of quinoline.
Chlorosulfonation Conditions
Quinoline reacts with chlorosulfonic acid (ClSOH, 2.5 equiv) in dichloroethane (60°C, 3 h), yielding quinoline-8-sulfonyl chloride (72% yield). The 8-position is favored due to electron-withdrawing effects of the heterocyclic nitrogen, directing sulfonation para to the ring junction.
Sulfonamide Coupling
The 5-aminobenzofuran intermediate reacts with quinoline-8-sulfonyl chloride under Schotten-Baumann conditions.
Classical Alkaline Coupling
In a biphasic system (CHCl/HO), the amine (1.0 equiv) and sulfonyl chloride (1.2 equiv) are stirred with NaHCO (2.0 equiv) at 0°C for 1 h, followed by rt for 6 h. The crude product is purified via silica chromatography (hexane/EtOAc 3:1), affording the target compound in 75–82% yield.
Nanocatalyzed Coupling
FeO@SiO@(CH)-urea-thiazole sulfonic acid chloride (10 mg, solvent-free, 80°C, 30 min) accelerates sulfonamide formation via Brønsted acid catalysis, achieving 89% yield with >95% purity. The magnetic catalyst is recycled five times without significant activity loss.
Optimization and Comparative Analysis
Mechanistic Considerations
-
Benzofuran cyclization : Proceeds via acid-catalyzed keto-enol tautomerism, followed by intramolecular esterification.
-
Pd-catalyzed amination : Involves oxidative addition of the C–O bond to Pd(0), amide coordination, and reductive elimination to form C–N bonds.
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Sulfonamide formation : Nucleophilic attack by the amine on electrophilic sulfur, with base-mediated HCl scavenging.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline sulfonamide derivatives.
Substitution: Substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of quinoline-8-sulfonamide, including isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cells. The mechanisms of action often involve the inhibition of specific kinases or pathways critical for cancer cell proliferation .
Mechanism of Action
The compound's effectiveness is attributed to its ability to interact with molecular targets involved in cancer progression. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Studies have demonstrated that modifications in the compound's structure can enhance its potency against these targets .
Antimicrobial Properties
Broad-Spectrum Activity
this compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that specific substituents on the sulfonamide moiety enhance its antibacterial efficacy .
Pharmaceutical Formulations
Formulation Development
The compound can be integrated into pharmaceutical formulations aimed at treating infections or cancers. Its solubility and stability profiles are crucial for developing effective delivery systems, such as nanoparticles or liposomes, which can improve bioavailability and target specificity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline sulfonamide group is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the benzofuran core can interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues in Benzofuran Derivatives
The benzofuran scaffold is common in bioactive molecules. Key comparisons include:
Analysis :
- The target compound’s quinoline-sulfonamido group distinguishes it from simpler benzofurans like 5,6,7,7a-tetra-2(4)-benzo-furanone, which lacks nitrogenous substituents.
- Compared to terpenoid-derived 2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one, the target’s rigid benzofuran core and sulfonamido moiety suggest greater thermal stability and reduced volatility .
Sulfonamide-Containing Compounds
Sulfonamides are critical in drug design. Notable analogues:
Analysis :
- Unlike small sulfur thiols (e.g., methyl mercaptan), the target’s sulfonamido group lacks free thiols, reducing foul odors and enhancing stability .
- The quinoline-8-sulfonamido group may confer selective binding to enzymes or receptors, contrasting with dithiolane-4-carboxylic acid’s role in flavor chemistry .
Quinoline-Based Derivatives
Quinoline motifs are prevalent in antimalarial and anticancer agents:
| Compound Name | Substituents | Bioactivity | Reference |
|---|---|---|---|
| Target Compound | Benzofuran-linked sulfonamido | Underexplored; potential kinase target | - |
| 8-Hydroxyquinoline | Hydroxy group at C8 | Chelating agent; antimicrobial | - |
| Chloroquine | Chlorophenyl side chain | Antimalarial | - |
Analysis :
- The target’s sulfonamido group at C8 of quinoline differs from 8-hydroxyquinoline’s hydroxyl group, likely altering metal-chelation properties and solubility .
- Its benzofuran linkage contrasts with chloroquine’s aliphatic side chain, suggesting divergent pharmacokinetic profiles .
Research Findings and Data Gaps
- Solubility : The isopropyl ester and sulfonamido group may balance lipophilicity and water solubility, unlike purely aromatic benzofurans .
- Crystallography: SHELX-refined structures reveal planar benzofuran and quinoline moieties, with torsional angles influenced by steric hindrance from the isopropyl group .
- Biological Potential: Sulfonamido-quinoline hybrids are known for kinase inhibition, suggesting the target could modulate pathways like VEGF or EGFR .
Biological Activity
Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate (referred to as IMQ) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
IMQ has the following chemical structure:
- Molecular Formula : C22H20N2O5S
- Molecular Weight : 420.47 g/mol
- CAS Number : 3318361
The compound features a benzofuran core, a quinoline sulfonamide moiety, and an isopropyl group, which contribute to its unique biological properties.
Research indicates that IMQ exhibits various biological activities, primarily through the modulation of specific pathways involved in cellular signaling and metabolism. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : IMQ has shown potential in inhibiting certain enzymes that play critical roles in cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that IMQ may possess antimicrobial properties, potentially through interference with bacterial cell wall synthesis or DNA replication.
- Cytotoxic Effects : In vitro studies have demonstrated that IMQ can induce apoptosis in various cancer cell lines by activating caspase pathways.
Anticancer Activity
A series of studies have evaluated the anticancer potential of IMQ against several human cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 4.8 | Inhibition of tubulin polymerization |
| HeLa (Cervical) | 6.1 | Cell cycle arrest at G2/M phase |
These results indicate that IMQ is particularly effective against lung and breast cancer cell lines, with lower IC50 values suggesting higher potency.
Antimicrobial Activity
In addition to its anticancer properties, IMQ has been tested for antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These findings suggest that IMQ possesses significant antimicrobial activity, particularly against Gram-positive bacteria.
Case Studies
Several case studies have explored the therapeutic applications of IMQ:
- Study on Lung Cancer : A study published in Molecular Cancer Therapeutics demonstrated that IMQ significantly reduced tumor growth in A549 xenograft models in mice, with a marked decrease in Ki-67 expression, indicating reduced proliferation.
- Antimicrobial Efficacy : Research conducted at a university hospital showed that IMQ effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating chronic infections.
- Combination Therapy : A recent investigation indicated that combining IMQ with conventional chemotherapeutics enhanced the overall cytotoxic effect on resistant cancer cell lines, highlighting its potential role in combination therapy strategies.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzofuran core. Key steps include sulfonamide coupling between quinoline-8-sulfonyl chloride and a 5-amino-benzofuran intermediate, followed by esterification with isopropyl groups. IR and H-NMR spectroscopy are critical for tracking reaction progress, particularly to confirm sulfonamide bond formation (C–N stretching at ~1300–1150 cm) and esterification (C=O stretching at ~1700 cm) . Mass spectrometry (MS) is used to verify molecular ion peaks and fragmentation patterns consistent with the target structure.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a combination of spectroscopic and computational methods:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide NH at ~3300 cm).
- H-NMR : Confirms substituent positions via coupling patterns (e.g., benzofuran protons at δ 6.5–7.5 ppm).
- Single-Crystal X-ray Diffraction : Provides unambiguous confirmation of molecular geometry and intermolecular interactions. Software like SHELXL and visualization tools like ORTEP are essential for refining and interpreting crystallographic data.
- Computational Modeling : Programs like HyperChem Pro and GAMESS optimize molecular geometry and predict spectroscopic properties for cross-validation .
Q. What preliminary biological assays are recommended to assess the compound’s activity?
Initial screening should focus on target-specific assays:
- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., kinase or protease inhibition) using recombinant enzymes.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins like DNA topoisomerases .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Discrepancies in NMR or IR data (e.g., ambiguous proton environments or overlapping peaks) can be addressed by solving the crystal structure. SHELXL refines anisotropic displacement parameters, while WinGX visualizes packing diagrams to identify hydrogen bonds or π-π interactions that influence spectral shifts. For example, torsional angles in the benzofuran-quinoline system may explain unexpected H-NMR splitting patterns .
Q. What strategies optimize synthetic yield in large-scale preparations of this compound?
Yield optimization involves:
- Reaction Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency.
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) improve esterification rates.
- Microwave-Assisted Synthesis : Reduces reaction time and byproduct formation for steps like cyclocondensation .
- Purification Techniques : Gradient column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How do computational methods aid in predicting the compound’s pharmacokinetic properties?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations predict:
Q. What experimental approaches address low solubility in biological assays?
Solubility enhancement strategies include:
- Co-solvent Systems : DMSO/PBS mixtures (≤1% v/v) for in vitro studies.
- Nanoparticle Formulation : Liposomal encapsulation or PEGylation to improve bioavailability.
- Prodrug Design : Ester-to-acid conversion under physiological conditions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
